molecular formula C10H5ClF2 B8424902 6-Chloro-1,2-Difluoronaphthalene

6-Chloro-1,2-Difluoronaphthalene

Cat. No.: B8424902
M. Wt: 198.59 g/mol
InChI Key: BFSIDJCZYRETFR-UHFFFAOYSA-N
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Description

6-Chloro-1,2-Difluoronaphthalene is a halogenated naphthalene derivative that serves as a versatile synthetic intermediate in advanced chemical research. This compound is structurally characterized by a naphthalene ring system, which is the simplest polycyclic aromatic hydrocarbon (PAH), substituted with chlorine and fluorine atoms at the 1 and 2 positions . The presence of distinct halogen atoms on the aromatic ring system makes this compound a valuable substrate in cross-coupling reactions, particularly in Suzuki and Negishi couplings, for constructing complex molecular architectures. In pharmaceutical and agrochemical research, such substituted naphthalenes are investigated as core structures in developing active molecules . The chloro and fluoro substituents are particularly useful for modulating the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . Related naphthalene derivatives have shown promise in medicinal chemistry research, for instance, as inhibitors of specific enzyme targets like thioredoxin-glutathione reductase, illustrating the potential of this chemical class in drug discovery programs . Furthermore, chlorinated naphthalene congeners have been studied for their material science applications, historically used in cable insulation, wood preservation, and as engine oil additives . Researchers also utilize halogenated naphthalenes as model compounds in environmental science to study the behavior and effects of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. Handling and Storage: Store in a cool, dry place. Protect from light and moisture. Note: This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C10H5ClF2

Molecular Weight

198.59 g/mol

IUPAC Name

6-chloro-1,2-difluoronaphthalene

InChI

InChI=1S/C10H5ClF2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H

InChI Key

BFSIDJCZYRETFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)F)C=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include halogenated, alkylated, and partially saturated naphthalene derivatives. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Properties
6-Chloro-1,2-Difluoronaphthalene C₁₀H₅ClF₂ 198.45 (calculated) Cl (C6), F (C1, C2) ~3.5* High lipophilicity, aromatic stability
1,2-Dihydro-6-methylnaphthalene C₁₁H₁₂ 144.21 CH₃ (C6), saturated C1-C2 bond N/A Reduced aromaticity, lower melting point
6-Chloro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Cl 166.65 Cl (C6), saturated C1-C4 ring 3.22 Increased solubility, moderate lipophilicity
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 NO₂ (C1) 2.89 Strong electron-withdrawing, higher reactivity
6-Chloro-1,1-dioxo-benzodithiazine C₇H₅ClN₂O₂S₂ 297.73 Cl (C6), dioxo, thiazine core N/A Bioactive (diuretic, antitumor)

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Effects : Chlorine and fluorine in this compound enhance lipophilicity (LogP ~3.5) compared to 1-nitronaphthalene (LogP 2.89), where the nitro group reduces hydrophobicity despite its electron-withdrawing nature .
  • Aromatic vs.
  • Bioactivity : While 6-chloro-1,1-dioxo-benzodithiazine derivatives show diuretic and antitumor activities , the naphthalene core in this compound may prioritize different applications, such as material science or agrochemicals, due to its distinct electronic profile.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups : The chlorine and fluorine substituents in this compound create a polarized aromatic system, facilitating electrophilic substitution at electron-rich positions. This contrasts with 1-nitronaphthalene, where the nitro group strongly deactivates the ring, directing reactions to meta positions .
  • Stability : Fluorine’s small atomic radius and strong C-F bond enhance chemical stability, making the compound less prone to hydrolysis compared to chlorinated or nitrated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1,2-difluoronaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation of naphthalene derivatives. For example, chlorination and fluorination can be achieved via electrophilic aromatic substitution using catalysts like FeCl₃ or AlCl₃. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield. Parallel monitoring with TLC or HPLC is recommended to optimize intermediates .

Q. How should researchers handle this compound to ensure safety in the lab?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Toxicity data for analogous compounds (e.g., naphthalene derivatives) suggest potential respiratory and dermal hazards. Implement risk assessments using tools like the Risk of Bias Questionnaire for Experimental Animal Studies (Table C-7 in ) to evaluate exposure thresholds and establish safety protocols .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR (δ ~ -110 to -150 ppm) and ¹H NMR (aromatic protons δ 7.2–8.5 ppm) confirm substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 214.0).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity studies.
    Cross-reference with databases like PubChem ( ) for validation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination reactions of naphthalene derivatives be addressed?

  • Methodological Answer : Use directing groups (e.g., -NO₂ or -COOH) to control fluorination sites. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps. Experimental validation via competitive reactions with isomers (e.g., 6-chloro-1,3-difluoronaphthalene) can clarify kinetic vs. thermodynamic control .

Q. What strategies resolve contradictions in reported toxicity data for halogenated naphthalenes?

  • Methodological Answer : Conduct systematic reviews using databases like TOXCENTER ( ) and apply the Risk of Bias Questionnaire for Human-Controlled Exposure Studies (Table C-6 in ). Meta-analyses should stratify data by exposure duration, species (e.g., rodents vs. primates), and metabolic pathways (e.g., CYP450-mediated oxidation) to identify confounding factors .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to cytochrome P450 enzymes.
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in cell lines (e.g., HeLa) via scintillation counting.
  • Genotoxicity : Perform Ames tests (with/without metabolic activation) and comet assays to assess DNA damage.
    Reference structural analogs (e.g., 6-chloro-1,4-dihydronaphthyridinone in ) for comparative analysis .

Q. What computational tools predict the environmental persistence of this compound?

  • Methodological Answer : Apply EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations model interactions with soil organic matter, while QSAR models correlate logP values (e.g., ~3.5) with aquatic toxicity. Validate predictions using EPA’s CompTox Dashboard ( ) .

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